molecular formula C4H7ClF3NO2S B12862044 N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

Katalognummer: B12862044
Molekulargewicht: 225.62 g/mol
InChI-Schlüssel: XGJHAAXYPJTPDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a chemical compound with the molecular formula C4H11ClF3NO2S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride can be synthesized through various methods. One common approach involves the reaction of trifluoropropionyl chloride with a corresponding amine compound under suitable conditions . This reaction typically requires a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain the necessary reaction conditions. The process may include steps such as purification and isolation to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride include:

Eigenschaften

Molekularformel

C4H7ClF3NO2S

Molekulargewicht

225.62 g/mol

IUPAC-Name

N-methyl-N-(1,1,1-trifluoropropan-2-yl)sulfamoyl chloride

InChI

InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3

InChI-Schlüssel

XGJHAAXYPJTPDR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(F)(F)F)N(C)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.